molecular formula C11H8N2O B3056627 2-Amino-4-phenyl-3-furonitrile CAS No. 72982-21-9

2-Amino-4-phenyl-3-furonitrile

Cat. No. B3056627
CAS RN: 72982-21-9
M. Wt: 184.19 g/mol
InChI Key: QNGBQONBZBPFQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

One-pot synthesis of substituted 2-amino-3-furonitriles has been reported. This involves a solvent-free reaction of substituted a-haloketones with malononitrile in the presence of diethylamine, providing an efficient one-pot synthesis of 2-amino-5-aryl (alkyl)-3-furonitriles in high yield .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-phenyl-3-furonitrile is C11H8N2O, and it has a molecular weight of 184.19 g/mol.


Chemical Reactions Analysis

The synthesis of 2-Amino-4-phenyl-3-furonitrile involves chemical reactions with substituted a-haloketones and malononitrile .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-4-phenyl-3-furonitrile is between 196-197 degrees Celsius .

Scientific Research Applications

Dual Fluorescence Properties

4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound similar to 2-Amino-4-phenyl-3-furonitrile, is a prototype molecule for dual fluorescence, demonstrating a unique emission related to its intramolecular charge-transfer (ICT) state. The structure of this state, crucial for understanding its fluorescence properties, exhibits a twisted geometry, significantly impacting its electronic properties (Köhn & Hättig, 2004).

Structural and Crystal Packing Studies

The structural characterization of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, which share structural similarities with 2-Amino-4-phenyl-3-furonitrile, provides insights into their molecular geometry. These studies focus on the pyramidal character of the amino N atom and its spatial relationship with the phenyl ring, influencing their chemical behavior (Heine et al., 1994).

Bio-Imaging Applications

A derivative of 2-Amino-4-phenyl-3-furonitrile, used as a fluorescent probe for hypochlorous acid, has been synthesized and characterized. This probe demonstrated high selectivity and sensitivity, making it useful for bio-imaging in living cells (Zhao et al., 2017).

Pharmaceutical and Fine Chemicals Synthesis

2-Furonitrile and its derivatives, like 2-Amino-4-phenyl-3-furonitrile, are valuable in the chemical industry for their use in pharmaceuticals and fine chemicals. Recent studies have focused on improving the enzymatic synthesis of these compounds from biorenewable sources, highlighting their potential in sustainable chemistry (Choi et al., 2020).

Nonlinear Optical Limiting

Thiophene dyes related to 2-Amino-4-phenyl-3-furonitrile have been studied for their nonlinear optical limiting behavior, relevant in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).

Future Directions

While specific future directions for 2-Amino-4-phenyl-3-furonitrile are not mentioned in the available literature, compounds with similar structures have been used in the design of biologically active compounds, including antiviral and antitumor agents .

properties

IUPAC Name

2-amino-4-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGBQONBZBPFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472800
Record name 2-amino-4-phenyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenyl-3-furonitrile

CAS RN

72982-21-9
Record name 2-amino-4-phenyl-3-furonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of hydroxyacetophenone (10 g, 73.2 mmol) in methanol (200 mL) was added malononitrile (4.85 g, 73.4 mmol). Triethylamine (10.23 mL, 73.3 mmol) was then added slowly. The resulting dark solution was stirred overnight at room temperature. The mixture was then evaporated onto silica and purified by flash column chromatography (20% acetone/hexane) to afford the product as a pale yellow solid (6.6 g, 49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.23 mL
Type
reactant
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

Add 3.78 ml (36.7 mmol) diethylamine dropwise to a mixture of 10 g (73.4 mmol) hydroxyacetophenone and 4.852 g (73.4 mmol) malononitrile in 24 ml DMF with cooling at RT. Stir the dark mixture for 2 h at RT and then add slowly to water (200 ml), with stirring and cooling. Continue stirring the precipitate for 30 min at approx. 10° C., filter with suction, suspend in water twice more, and filter with suction again. Dry the residue at high vacuum to constant weight. 10.99 g (81.2% of theor.) of the target compound is obtained as a yellowish-brown solid.
Quantity
3.78 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
4.852 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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